Cas no 876-88-0 (6-Bromocinnolin-4-ol)

6-Bromocinnolin-4-ol structure
6-Bromocinnolin-4-ol structure
Nome do Produto:6-Bromocinnolin-4-ol
N.o CAS:876-88-0
MF:C8H5BrN2O
MW:225.042100667953
MDL:MFCD16659039
CID:884174
PubChem ID:270902

6-Bromocinnolin-4-ol Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Bromocinnolin-4-ol
    • 6-bromo-1H-cinnolin-4-one
    • 6-bromo-4-Cinnolinol
    • 6-Brom-1H-cinnolin-4-on
    • 6-Bromo-4-azabenzotriazole
    • 6-Bromo-4-cinnolinol (ACI)
    • NSC 114061
    • AC-22861
    • NSC114061
    • NSC-114061
    • DTXCID80159005
    • AKOS016007238
    • A830544
    • MFCD09834642
    • 6-bromanyl-1H-cinnolin-4-one
    • 6-bromo-4(1H)-Cinnolinone
    • CS-W023187
    • DTXSID50236514
    • EN300-681456
    • SY126906
    • 4(1H)-Cinnolinone, 6-bromo-
    • 4-Cinnolinol, 6-bromo-
    • AS-57379
    • 6-bromocinnolin-4(1H)-one
    • CHEMBL1722545
    • F11858
    • 6-Bromo-cinnolin-4(1H)-one
    • 9VXF8HBE3X
    • 552330-87-7
    • VWMHMZLZLNLBPB-UHFFFAOYSA-N
    • MLS002706546
    • 6-bromocinnolin-4 (1h)-one
    • 876-88-0
    • SY321293
    • DB-071959
    • PB43041
    • SCHEMBL796509
    • 6-bromo-1,4-dihydrocinnolin-4-one
    • UNII-9VXF8HBE3X
    • SMR001573949
    • MFCD16659039
    • AKOS016007903
    • MDL: MFCD16659039
    • Inchi: 1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12)
    • Chave InChI: VWMHMZLZLNLBPB-UHFFFAOYSA-N
    • SMILES: BrC1C=C2C(N=NC=C2O)=CC=1

Propriedades Computadas

  • Massa Exacta: 223.95900
  • Massa monoisotópica: 223.95853g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 229
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 41.5Ų

Propriedades Experimentais

  • PSA: 46.01000
  • LogP: 2.09790

6-Bromocinnolin-4-ol Informações de segurança

  • Condição de armazenamento:Sealed in dry,2-8°C

6-Bromocinnolin-4-ol Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromocinnolin-4-ol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Enamine
EN300-681456-0.5g
6-bromocinnolin-4-ol
876-88-0
0.5g
$959.0 2023-03-11
Enamine
EN300-681456-1.0g
6-bromocinnolin-4-ol
876-88-0
1g
$0.0 2023-06-07
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08442-0.1g
6-Bromocinnolin-4-ol
876-88-0 97%
0.1g
¥401 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN23916-5G
6-bromocinnolin-4-ol
876-88-0 95%
5g
¥ 917.00 2023-04-13
Chemenu
CM186017-1g
6-Bromocinnolin-4-ol
876-88-0 95%+
1g
$*** 2023-05-29
Enamine
EN300-681456-0.25g
6-bromocinnolin-4-ol
876-88-0
0.25g
$920.0 2023-03-11
Enamine
EN300-681456-0.1g
6-bromocinnolin-4-ol
876-88-0
0.1g
$879.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD242422-250mg
6-Bromocinnolin-4-ol
876-88-0 98%
250mg
¥142.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD242422-5g
6-Bromocinnolin-4-ol
876-88-0 98%
5g
¥971.0 2024-04-17
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB08442-0.1g
6-Bromocinnolin-4-ol
876-88-0 97%
0.1g
401.00 2021-07-04

6-Bromocinnolin-4-ol Método de produção

Método de produção 1

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  3 h, -78 °C
2.1 Reagents: Urea ,  Sodium acetate ,  Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  16 h, 0 °C → rt
Referência
Novel 4-(1H-1,2,3-triazol-4-yl)methoxy)cinnolines as potent antibacterial agents: Synthesis and molecular docking study
Bommagani, Mohan Babu; et al, Synthetic Communications, 2020, 50(7), 1016-1025

Método de produção 2

Condições de reacção
1.1 Reagents: Bromine Solvents: Acetic acid ;  1 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1.5 h, 85 °C; 3 h, 100 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors
Han, Fangbin; et al, ACS Medicinal Chemistry Letters, 2015, 6(4), 434-438

Método de produção 3

Condições de reacção
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  5 °C → rt; overnight, rt
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt; 6 h, reflux
Referência
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity
Tian, Chengze; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 48,

Método de produção 4

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  4 h, rt
2.1 Reagents: Bromine Solvents: Acetic acid ;  1 h, rt
2.2 Reagents: Sodium thiosulfate Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1.5 h, 85 °C; 3 h, 100 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors
Han, Fangbin; et al, ACS Medicinal Chemistry Letters, 2015, 6(4), 434-438

Método de produção 5

Condições de reacção
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 0 °C → rt; 1 h, rt; 6 h, reflux
Referência
Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity
Tian, Chengze; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 48,

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  1.5 h, 85 °C; 3 h, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referência
Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors
Han, Fangbin; et al, ACS Medicinal Chemistry Letters, 2015, 6(4), 434-438

6-Bromocinnolin-4-ol Raw materials

6-Bromocinnolin-4-ol Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:876-88-0)6-Bromocinnolin-4-ol
A24794
Pureza:99%
Quantidade:5g
Preço ($):250.0